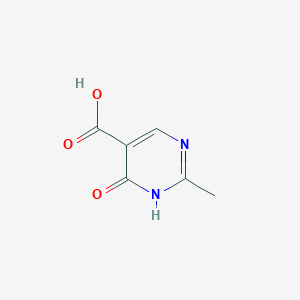

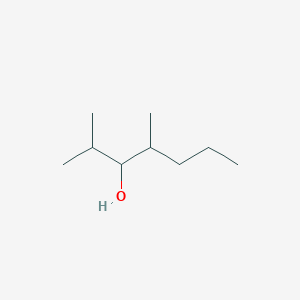

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Übersicht

Beschreibung

The compound of interest, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, is a derivative of dihydropyrimidine, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The dihydropyrimidine nucleus is a common scaffold in medicinal chemistry, often associated with antimicrobial, antifungal, and various other biological activities .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives can be achieved through various methods. One such method is the parallel solution-phase approach, which was used to prepare a library of pyrimidine-5-carboxamides, starting from itaconic acid and leading to substituted pyrimidine-5-carboxylic acids followed by amidation with aliphatic amines . Another approach involves a multicomponent reaction under mild conditions to yield 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivatives . Additionally, the regioselective oxidative dehydrogenation of dihydropyrimidine derivatives has been reported, which is useful for the preparation of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate . The Atwal-Biginelli cyclocondensation reaction is another synthetic route that has been utilized for the preparation of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters .

Molecular Structure Analysis

The molecular structure of dihydropyrimidine derivatives has been elucidated using various spectroscopic techniques and X-ray diffraction crystallography. For instance, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined, and its molecular geometry was analyzed using density functional theory (DFT) calculations . Similarly, the structure of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate was investigated by single-crystal X-ray diffraction, revealing its tautomeric form and the presence of non-covalent interactions .

Chemical Reactions Analysis

Dihydropyrimidine derivatives can undergo various chemical reactions, including exchange reactions and covalent hydration. For example, the stability and exchange reactions of 2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acids were investigated under physiological conditions . Covalent hydration at the 2- and 4-ring positions of pyrimidine-5-carboxylic acids and their methyl derivatives has also been studied, demonstrating regioselective hydration behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyrimidine derivatives are influenced by their molecular structure. The crystal packing of these compounds is often stabilized by intermolecular hydrogen bonds, as observed in the case of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The vibrational frequencies and NMR chemical shifts provide insights into the molecular vibrations and electronic environment of the atoms within the molecule . Additionally, the nonlinear optical properties and molecular electrostatic potential have been evaluated for some derivatives, contributing to the understanding of their reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, known as Biginelli-compounds, have been extensively studied for various chemical reactions and syntheses. These compounds are utilized in the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, as well as in a Dimroth-like rearrangement yielding 6H-1,3-thiazines (Kappe & Roschger, 1989). Additionally, these derivatives have been used in the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles (Terentjeva, Muceniece, & Lu̅sis, 2014).

Antimicrobial Applications

- Compounds derived from 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have shown significant antimicrobial activity. A series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids demonstrated notable antibacterial and antifungal activities (Shastri & Post, 2019).

Structural and Analytical Studies

- These compounds have been subjects of structural analysis, including studies using single-crystal X-ray diffraction and Hirshfeld surface analysis. Such studies provide insights into the molecular structure and intermolecular interactions of these compounds (Huseynzada et al., 2022). Furthermore, 19F-nuclear magnetic resonance (NMR) has been employed to investigate the metabolism and disposition of compounds derived from 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid in drug discovery (Monteagudo et al., 2007).

Synthesis of Novel Compounds

- The compound has been used as a precursor in the microwave-assisted synthesis of various 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, demonstrating its versatility in the creation of new chemical entities (Matloobi & Kappe, 2007).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315-H319-H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential as a xanthine oxidase inhibitor for the treatment of hyperuricemia-associated diseases . The results from 3D-QSAR, molecular docking, pharmacophore modeling, and molecular dynamics studies might provide effective information for the design and development of novel XOIs .

Eigenschaften

IUPAC Name |

2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-7-2-4(6(10)11)5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCCXSJJYXCULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304318 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

CAS RN |

18529-69-6 | |

| Record name | 18529-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)